molecular formula C13H13NO2 B2393693 Methyl 6-(methylamino)naphthalene-2-carboxylate CAS No. 2567503-57-3

Methyl 6-(methylamino)naphthalene-2-carboxylate

Cat. No. B2393693
CAS RN: 2567503-57-3
M. Wt: 215.252
InChI Key: LYRVPOHKSMMCND-UHFFFAOYSA-N
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Description

Methyl 6-(methylamino)naphthalene-2-carboxylate, also known as MMNC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Kinetic Studies and Catalysis

A study by Güleç et al. (2017) focused on the kinetics of naphthalene methylation over Fe/ZSM-5 zeolite catalysts, revealing insights into the Langmuir–Hinshelwood and Eley–Rideal reaction mechanisms. The research demonstrated the formation of dimethylnaphthalene isomers, important for the production of polyethylene naphthalate, through methylation processes. The study highlighted the impact of temperature and space velocity on the conversion and selectivity of methylation products, contributing to the understanding of naphthalene's chemical transformations in industrial applications (Güleç et al., 2017).

Optical and Redox Properties

Thalacker, Röger, and Würthner (2006) explored the synthesis and properties of core-substituted naphthalene diimide dyes, uncovering the optical and electrochemical characteristics of amino-functionalized naphthalene diimides. These compounds exhibit significant shifts in absorption maxima and high fluorescence quantum yields, indicating their potential utility in dye-sensitized solar cells and organic electronics, due to their altered electronic properties and light absorption capabilities (Thalacker, Röger, & Würthner, 2006).

Environmental Applications

Zhang, Sullivan, and Young (2004) provided insights into the anaerobic degradation pathway of naphthalene, identifying novel naphthalene metabolites that suggest a sequential reduction of the aromatic ring system. This study contributes to the understanding of polycyclic aromatic hydrocarbon degradation in anoxic environments, which is crucial for bioremediation strategies and understanding the fate of these pollutants in nature (Zhang, Sullivan, & Young, 2004).

Molecular Interactions and Photophysics

Bagatoll et al. (1999) investigated the interaction of 6-lauroyl-2-(N,N-dimethylamino)naphthalene (LAURDAN) with lipid environments, shedding light on the excitation properties of LAURDAN in different lipid phases. This research is relevant for the development of fluorescence-based probes for studying membrane dynamics and interactions, contributing to the field of biophysics and cellular biology (Bagatoll et al., 1999).

properties

IUPAC Name

methyl 6-(methylamino)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14-12-6-5-9-7-11(13(15)16-2)4-3-10(9)8-12/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRVPOHKSMMCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(methylamino)naphthalene-2-carboxylate

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